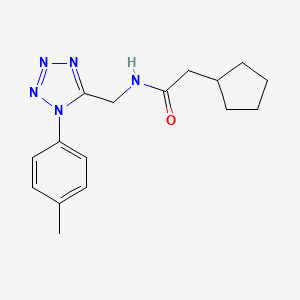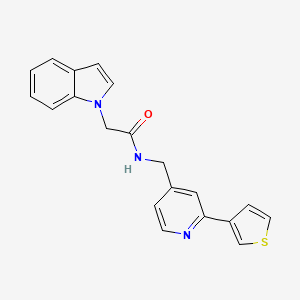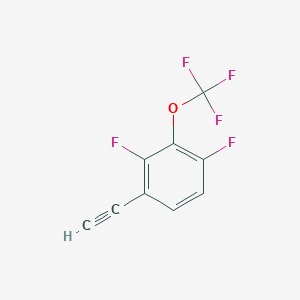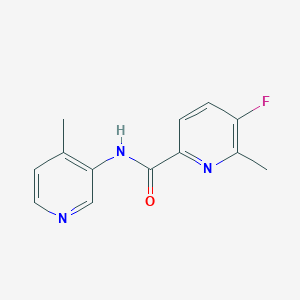
2-cyclopentyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopentyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide, also known as CP-471, is a chemical compound that has been widely studied in scientific research. It belongs to the class of tetrazole-based compounds and has shown potential therapeutic effects in various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Novel Compound Synthesis : Compounds with structures similar to 2-Cyclopentyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide are synthesized and characterized using techniques like X-ray diffraction, demonstrating the diversity and complexity of organic synthesis in the field of chemistry (Sebhaoui et al., 2020).
Antitumor Activity
- Potential in Cancer Research : Related compounds show promising antitumor activity, highlighting the significance of such chemicals in the development of new cancer therapies (Albratty et al., 2017).
Metabolism Studies
- Metabolic Process Insights : The N-acetylation of carcinogenic compounds in human organs, akin to the structural relatives of 2-Cyclopentyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide, offers insights into human metabolic processes and the impact of such compounds on health (Kanai et al., 1988).
Corrosion Inhibition
- Industrial Applications : Similar acetamide derivatives have been studied for their corrosion inhibition properties, indicating potential industrial applications in protecting materials against corrosive environments (Yıldırım & Cetin, 2008).
Biological Interest
- Biologically Active Derivatives : The synthesis of biologically interesting derivatives of similar compounds underscores the role of such chemical structures in medicinal chemistry and drug design (Fadda et al., 2010).
Anticancer Agents
- Anticancer Potential : Certain derivatives exhibit significant anticancer properties, further emphasizing the importance of these compounds in the development of new oncological treatments (Evren et al., 2019).
Propiedades
IUPAC Name |
2-cyclopentyl-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-12-6-8-14(9-7-12)21-15(18-19-20-21)11-17-16(22)10-13-4-2-3-5-13/h6-9,13H,2-5,10-11H2,1H3,(H,17,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWWVTCYTSJWBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide](/img/structure/B2395167.png)


![diethyl 2-(3-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2395171.png)

![N-(1-cyanobutyl)-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2395176.png)


![3-((4-Methoxybenzyl)sulfanyl)-5H-(1,2,4)triazino[5,6-b]indole](/img/structure/B2395182.png)
![5-((2,6-Dimethylmorpholino)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2395183.png)


![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2395188.png)
